Boscalid-5-hydroxy

CAS No.: 661463-87-2

Cat. No.: VC3030112

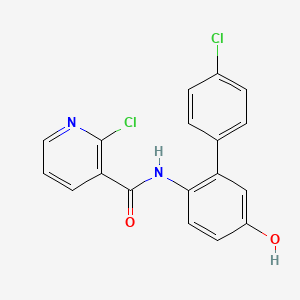

Molecular Formula: C18H12Cl2N2O2

Molecular Weight: 359.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 661463-87-2 |

|---|---|

| Molecular Formula | C18H12Cl2N2O2 |

| Molecular Weight | 359.2 g/mol |

| IUPAC Name | 2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24) |

| Standard InChI Key | GLTMLPGXPMAIOI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Properties

Nomenclature and Identification

Boscalid-5-hydroxy, designated by CAS number 661463-87-2, is formally named 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide . In regulatory and metabolic studies, it is often referred to as metabolite M510F01, particularly in animal metabolism investigations . This compound represents a primary metabolite of boscalid, which was first marketed by BASF in 2002 under the brand name Endura .

Physicochemical Properties

The physicochemical properties of Boscalid-5-hydroxy are critical for understanding its behavior in biological systems and environmental matrices. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of Boscalid-5-hydroxy

| Property | Value |

|---|---|

| Chemical Name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide |

| CAS Number | 661463-87-2 |

| Molecular Formula | C18H12Cl2N2O2 |

| Molecular Weight | 359.2 g/mol |

| Physical State | Solid |

| Storage Conditions | 20°C (recommended) |

The molecule contains a biphenyl system with chlorine substituents and a pyridine carboxamide group, distinguished from boscalid by the hydroxyl group at the 5-position of the biphenyl system . This structural modification significantly affects its chemical behavior and biological interactions compared to the parent compound.

Formation and Metabolic Pathways

Metabolic Formation

Boscalid-5-hydroxy is primarily formed through hydroxylation of the parent compound boscalid. This transformation represents a Phase I biotransformation process, typically mediated by cytochrome P450 enzymes in various organisms. The metabolic pathway has been extensively studied in several species, providing important insights into the fate of boscalid in biological systems.

Animal Metabolism Studies

Comprehensive metabolism studies have documented the formation of Boscalid-5-hydroxy in multiple animal species, as summarized in Table 2.

Table 2: Metabolic Formation of Boscalid-5-hydroxy in Various Species

| Species | Metabolic Findings | Matrices Containing Boscalid-5-hydroxy |

|---|---|---|

| Rats | Hydroxylation at diphenyl ring forming M510F01 (Boscalid-5-hydroxy) | Liver, kidney, excreta |

| Goats | Primary metabolite detected with subsequent conjugation | Milk, muscle, fat, kidney, liver |

| Hens | Limited metabolic pathway with hydroxylation followed by glucuronidation | Excreta, eggs |

According to the Food and Agriculture Organization (FAO) report on boscalid, "The metabolic pathway of 14C-pyridin-labelled boscalid in laying hens was limited. In the first step, hydroxylation at the diphenyl-ring was observed forming M510F01. In a second step, glucuronidation occurs into M510F65. All metabolites identified in laying hens were also found in the rat" . This indicates conservation of metabolic pathways across species, an important consideration for risk assessment.

In goats, Boscalid-5-hydroxy was detected as a major residue in multiple tissues, with radioactive residues being highest in liver (0.169 mg equiv./kg) followed by fat (0.025 mg equiv./kg), and muscle (0.0025 mg equiv./kg) . The extraction of residues from liver proved challenging as much of the radiolabel was bound to the hepatic matrix, suggesting incorporation into cellular components.

Mechanism of Action and Biological Activity

Relation to Boscalid's Mode of Action

Understanding the biological activity of Boscalid-5-hydroxy requires examination of the parent compound's mechanism. Boscalid functions as a succinate dehydrogenase inhibitor (SDHI), specifically targeting the succinate dehydrogenase (SDH) complex in the mitochondrial respiration chain . This enzyme complex occupies a critical position in cellular metabolism, as highlighted in the literature:

"Boscalid is a member of the fungicide group succinate dehydrogenase inhibitors (SDHI) and the mode of action at the molecular level is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain" . The complex consists of four nucleus-encoded subunits (SDH A, B, C, D), with two polypeptides (SDH C, D) anchoring the complex in the membrane while the others project into the mitochondrial matrix to catalyze the oxidation of succinate to fumarate as part of the tricarboxylic acid (TCA) cycle.

The inhibition mechanism involves binding at the quinone reduction site of the enzyme complex, preventing ubiquinone from binding . As a consequence, both the tricarboxylic acid cycle and electron transport chain cannot function properly, leading to energy production disruption in fungal cells.

Toxicological Profile

Toxicological Significance

According to regulatory documents, "All metabolites identified in laying hens were also found in the rat" , suggesting that toxicological studies conducted with boscalid in laboratory animals would have inherently evaluated exposure to this metabolite. This approach aligns with common regulatory practices where metabolites are often assessed as part of the parent compound's safety profile when they occur at significant levels in food or environmental matrices.

Environmental Fate and Behavior

Environmental Occurrence

The environmental fate of Boscalid-5-hydroxy is interlinked with that of boscalid. The parent compound is known to have "low mobility in most soils, as it tends to sorb to the organic matter" and "is likely to sorb to aquatic sediments" . The formation and persistence of Boscalid-5-hydroxy in environmental matrices depends on the degradation pathways of boscalid in these systems.

According to the EPA fact sheet, the primary degradation pathway for boscalid is "aerobic soil metabolism, which proceeds slowly and results in the formation of intermediates which are relatively rapidly transformed into CO2 or bound soil residues" . The document further notes that "the majority of the apparent degradation of the compound is actually due to its transformation to bound residues."

Analytical Methods and Detection

Reference Standards and Identification

Regulatory Considerations

Residue Definition and Monitoring

In regulatory frameworks, metabolites may be included in residue definitions based on their occurrence and toxicological significance. For boscalid, regulatory authorities consider various matrices and potential metabolites when establishing maximum residue limits (MRLs) or tolerances.

Rotational Crop Studies

Environmental studies, including rotational crop investigations, provide insights into potential residue transfer. One rotational crop study involving application of boscalid to bare soil found that "in all fruiting vegetables (cucumber, zucchini and tomato), no residues above the LOQ of 0.01 mg/kg were found (66–140 days after treatment). Only lettuce contained quantifiable residues ranging from 0.014–0.12 mg/kg" . These findings inform planting restrictions and help establish appropriate pre-harvest intervals.

Research Gaps and Future Directions

Knowledge Limitations

Despite its significance as a metabolite of a widely used fungicide, several knowledge gaps exist regarding Boscalid-5-hydroxy:

-

Limited data on its intrinsic biological activity and potency compared to the parent compound

-

Insufficient information on its environmental persistence and transformation products

-

Incomplete characterization of its toxicological profile as an independent compound

-

Sparse information on potential endocrine-disrupting properties, given recent research suggesting some fungicides may have such effects

Research Priorities

Future research priorities should address these knowledge gaps through:

-

Specific studies on the biological activity of Boscalid-5-hydroxy against target and non-target organisms

-

Environmental fate studies focusing on persistence, mobility, and further transformation

-

Toxicological evaluations specifically designed to assess the metabolite's potential health effects

-

Development of improved analytical methods for detecting and quantifying the compound in complex matrices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume